molecular formula C16H24BrN3O3 B1383222 tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1936429-15-0

tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No. B1383222
CAS RN: 1936429-15-0
M. Wt: 386.28 g/mol
InChI Key: KLNNZNTUBJKEBX-UHFFFAOYSA-N
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Description

This compound is an intermediate in the synthesis of GNE-781 , a derivative of a highly advanced, potent, and selective bromodomain inhibitor of cyclic adenosine monophosphate response element binding protein (CBP) . The molecule features a tert-butyl group attached to a bromide substituent .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For instance, in one method, tert-butyl 3-bromo-1H-indole-1-carboxylate, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and Pd(PPh3)4 were mixed in a dioxane/K2CO3 mixture. The mixture was stirred at 100°C under argon for 4 hours .


Molecular Structure Analysis

The molecular weight of the compound is 386.28 . Its molecular formula is C16H24BrN3O3 . The canonical SMILES string is CC©©OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br .


Chemical Reactions Analysis

The compound is used as a reactant in various chemical reactions . For example, it can be used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .


Physical And Chemical Properties Analysis

The compound is a yellow foam . It is soluble in dichloromethane . The exact mass is 385.1001 .

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Significant insights into the molecular structures and hydrogen bonding of related compounds have been discovered. Studies have observed variations in hydrogen-bonded structures resulting from minor changes in substituents, highlighting the sensitivity of molecular interactions to structural modifications (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
  • Another study has detailed the formation of hydrogen-bonded chains and dimers in similar compounds, demonstrating complex interactions within these molecules (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Synthesis and Characterization

Pharmacological Potential

  • Some compounds in this category have shown potential in pharmacological applications, particularly in the treatment of neuropathic pain and as inhibitors of specific biological pathways (Bobko, Kaura, Evans, & Su, 2012).

Supramolecular Aggregation

  • Research into the supramolecular aggregation of these compounds has revealed a range of aggregation modes, dependent on changes in peripheral substituents. This highlights the importance of molecular structure in determining the physical properties of these compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).

Mechanism of Action

The compound is an intermediate in the synthesis of GNE-781 , a derivative of a highly advanced, potent, and selective bromodomain inhibitor of cyclic adenosine monophosphate response element binding protein (CBP) . Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology .

properties

IUPAC Name

tert-butyl 3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O3/c1-16(2,3)23-15(21)19-7-4-13-12(10-19)14(17)18-20(13)11-5-8-22-9-6-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNNZNTUBJKEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

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